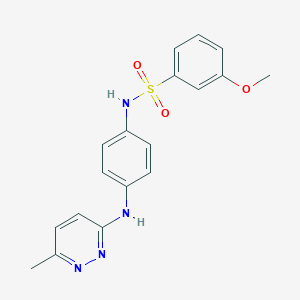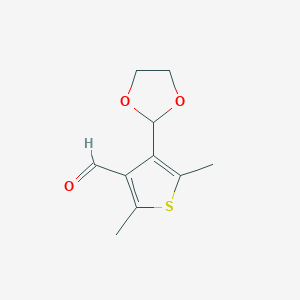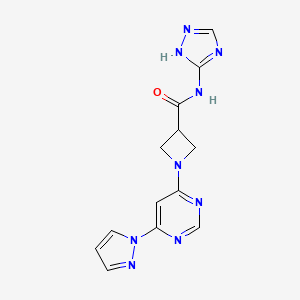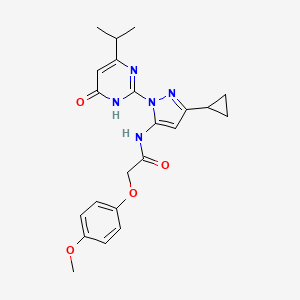
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a versatile chemical compound with vast scientific potential. It is a diazaaromatic compound and its IUPAC name is 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]phenylamine . It has a molecular weight of 231.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could serve as a valuable lead compound for developing new antibiotics or antifungal agents .
Anticancer Potential
Given its unique structure, this compound may interfere with cancer cell growth or metastasis. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer drug candidate. Further studies are needed to elucidate its precise mechanisms .
Antiplatelet Activity
The compound’s sulfonamide moiety suggests a potential role in platelet aggregation inhibition. Antiplatelet agents are crucial for preventing thrombosis and cardiovascular events. Investigating its effects on platelet function could reveal valuable insights .
Antiulcer Properties
Compounds with sulfonamide groups have been investigated for their gastroprotective effects. This compound might exhibit antiulcer activity by modulating gastric acid secretion or promoting mucosal healing .
Herbicidal Applications
Interestingly, some pyridazine-based compounds, including this one, have herbicidal properties. Researchers have explored their effects on weed control and crop protection. Investigating its herbicidal potential could benefit agriculture .
Antifeedant Activity
In the context of pest management, antifeedant compounds deter herbivores from consuming plants. This compound’s structure suggests it might have antifeedant properties, making it relevant for agricultural applications .
Other Biological Activities
Beyond the mentioned categories, this compound has been associated with various other anticipated biological properties, such as bronchial asthma and allergy management, antidiabetic effects, and potential use as an antidepressant or antihypertensive agent .
Agrochemical Applications
Notably, several pyridazinone derivatives find use as agrochemicals. The pharmaceutical industry seeks polysubstituted pyridazinone compounds for their diverse applications. Examples include anti-platelet agents, anti-inflammatory agents, and herbicides .
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-6-11-18(21-20-13)19-14-7-9-15(10-8-14)22-26(23,24)17-5-3-4-16(12-17)25-2/h3-12,22H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPDBJJMGMIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane](/img/structure/B2661618.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2661624.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)

![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)